molecular formula C10H16N2O3 B4651634 3-ETHYL-N-(2-METHOXYETHYL)-5-METHYL-12-OXAZOLE-4-CARBOXAMIDE

3-ETHYL-N-(2-METHOXYETHYL)-5-METHYL-12-OXAZOLE-4-CARBOXAMIDE

Cat. No.: B4651634
M. Wt: 212.25 g/mol
InChI Key: WJKABEQQHZFTJW-UHFFFAOYSA-N
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Description

3-ETHYL-N-(2-METHOXYETHYL)-5-METHYL-12-OXAZOLE-4-CARBOXAMIDE: is a synthetic organic compound that belongs to the oxazole family Oxazoles are heterocyclic compounds containing an oxygen and a nitrogen atom in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ETHYL-N-(2-METHOXYETHYL)-5-METHYL-12-OXAZOLE-4-CARBOXAMIDE typically involves the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an α-haloketone and an amide. For instance, 2-bromoacetophenone can react with an amide under basic conditions to form the oxazole ring.

    Introduction of Substituents: The ethyl and methyl groups can be introduced through alkylation reactions. For example, ethyl iodide and methyl iodide can be used as alkylating agents in the presence of a strong base like sodium hydride.

    Amidation: The carboxamide group can be introduced by reacting the oxazole derivative with an appropriate amine, such as 2-methoxyethylamine, under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl and ethyl groups, to form corresponding alcohols, aldehydes, or carboxylic acids.

    Reduction: Reduction reactions can target the oxazole ring or the carboxamide group, leading to the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen and oxygen atoms in the oxazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of alcohols, aldehydes, or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted oxazole derivatives.

Scientific Research Applications

Chemistry: : The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Medicine: : The compound is investigated for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

Industry: : It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-ETHYL-N-(2-METHOXYETHYL)-5-METHYL-12-OXAZOLE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. These interactions can lead to various biological effects, including anti-inflammatory and antimicrobial activities.

Comparison with Similar Compounds

Similar Compounds

    4-METHYL-5-ETHYL-2-OXAZOLECARBOXAMIDE: Similar structure but different substitution pattern.

    3-ETHYL-4-METHYL-5-OXAZOLECARBOXAMIDE: Similar structure with different positions of the substituents.

    2-METHOXYETHYL-5-METHYL-4-OXAZOLECARBOXAMIDE: Similar structure with different functional groups.

Uniqueness

  • The presence of both ethyl and methoxyethyl groups in 3-ETHYL-N-(2-METHOXYETHYL)-5-METHYL-12-OXAZOLE-4-CARBOXAMIDE provides unique steric and electronic properties, making it distinct from other similar compounds.
  • Its specific substitution pattern allows for unique interactions with biological targets, potentially leading to different biological activities.

Properties

IUPAC Name

3-ethyl-N-(2-methoxyethyl)-5-methyl-1,2-oxazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O3/c1-4-8-9(7(2)15-12-8)10(13)11-5-6-14-3/h4-6H2,1-3H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJKABEQQHZFTJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=C1C(=O)NCCOC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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